molecular formula C7H14ClNO3 B14728959 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride CAS No. 6948-26-1

2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride

Cat. No.: B14728959
CAS No.: 6948-26-1
M. Wt: 195.64 g/mol
InChI Key: OPLQKQHOPZKQDR-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride can be achieved through selective transformations of functional groups. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations of the resulting enone cycloadduct .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6948-26-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

2-amino-5-hydroxycyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h4-6,9H,1-3,8H2,(H,10,11);1H

InChI Key

OPLQKQHOPZKQDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1O)C(=O)O)N.Cl

Origin of Product

United States

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